ABCG2 Transporter Inhibition: Tectochrysin vs. 6-Prenylchrysin vs. GF120918 Comparator Analysis
Tectochrysin demonstrates selective ABCG2 transporter inhibition with a mutant-preferring sensitization profile that differentiates it from both the synthetic inhibitor GF120918 and the closely related flavonoid 6-prenylchrysin. While 6-prenylchrysin achieves an IC50 of 0.3 μmol/L (comparable to GF120918), tectochrysin exhibits a distinct functional property: at 1 μmol/L concentration, tectochrysin fully sensitizes mutant (R482T) ABCG2-transfected cells to mitoxantrone, whereas higher concentrations are required for wild-type ABCG2 sensitization. This contrasts with 6-prenylchrysin, which efficiently sensitizes wild-type ABCG2 at 0.5 μmol/L but requires higher concentrations for mutant variants [1]. Importantly, neither tectochrysin nor 6-prenylchrysin interacts with P-glycoprotein or MRP1, establishing ABCG2 specificity, and both exhibit lower intrinsic cytotoxicity than GF120918 [1].
| Evidence Dimension | ABCG2-mediated drug transport inhibition and cellular sensitization |
|---|---|
| Target Compound Data | Tectochrysin at 1 μmol/L fully sensitizes mutant (R482T) ABCG2-transfected cells; does not alter wild-type ABCG2 ATPase activity; no interaction with P-gp or MRP1 |
| Comparator Or Baseline | 6-Prenylchrysin: IC50 = 0.3 μmol/L, sensitizes wild-type ABCG2 at 0.5 μmol/L, requires higher concentrations for mutant ABCG2; GF120918: IC50 = 0.3 μmol/L, strongly inhibits wild-type ABCG2 ATPase activity |
| Quantified Difference | Tectochrysin exhibits preferential sensitization of mutant ABCG2 (1 μmol/L sufficient) vs. wild-type (requires higher concentrations); 6-prenylchrysin shows opposite selectivity; tectochrysin does not alter ATPase activity unlike GF120918 |
| Conditions | Human ABCG2-transfected cell lines (wild-type R482 and mutant R482T), mitoxantrone cytotoxicity assays, ATPase activity measurements |
Why This Matters
For researchers developing ABCG2 inhibitors or studying multidrug resistance reversal, tectochrysin's mutant-preferring sensitization profile offers a unique pharmacological tool distinct from both 6-prenylchrysin and the reference inhibitor GF120918.
- [1] Ahmed-Belkacem A, Pozza A, Muñoz-Martínez F, et al. Flavonoid structure-activity studies identify 6-prenylchrysin and tectochrysin as potent and specific inhibitors of breast cancer resistance protein ABCG2. Cancer Res. 2005;65(11):4852-4860. doi:10.1158/0008-5472.CAN-04-1817. View Source
